1'-(piperidin-1-ylmethyl)spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-[(PIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXEPANE-2,3’-INDOL]-2’-ONE is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its incorporation of both piperidine and indole moieties, which are known for their significant pharmacological activities. The spirocyclic structure imparts unique chemical properties, making it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-[(PIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXEPANE-2,3’-INDOL]-2’-ONE typically involves multi-step organic reactions. One common approach is the cyclization of a suitable indole derivative with a piperidine-containing precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions: 1’-[(PIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXEPANE-2,3’-INDOL]-2’-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic structure .
Scientific Research Applications
1’-[(PIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXEPANE-2,3’-INDOL]-2’-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1’-[(PIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXEPANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share the piperidine moiety and exhibit similar pharmacological activities.
Indole Derivatives: Indole-based compounds, such as indole-3-acetic acid and tryptophan, share the indole nucleus and are known for their biological activities.
Uniqueness: 1’-[(PIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXEPANE-2,3’-INDOL]-2’-ONE is unique due to its spirocyclic structure, which imparts distinct chemical properties and biological activities. The combination of piperidine and indole moieties in a single molecule enhances its potential as a versatile compound in various scientific fields .
Properties
Molecular Formula |
C18H24N2O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1'-(piperidin-1-ylmethyl)spiro[1,3-dioxepane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C18H24N2O3/c21-17-18(22-12-6-7-13-23-18)15-8-2-3-9-16(15)20(17)14-19-10-4-1-5-11-19/h2-3,8-9H,1,4-7,10-14H2 |
InChI Key |
SBOHWTZQZRZKJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C3=CC=CC=C3C4(C2=O)OCCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.